molecular formula C22H18Cl2F3N5O2S B2715474 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide CAS No. 303150-16-5

3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2715474
CAS No.: 303150-16-5
M. Wt: 544.37
InChI Key: PCNGOOKYGOHXJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring might be formed through a cyclization reaction, while the piperazine ring might be introduced through a substitution or coupling reaction. The chloro and trifluoromethyl groups could be added through halogenation reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions. Piperazine rings can act as bidentate ligands, binding to metal ions in two places. The chloro and trifluoromethyl groups might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of nitrogen, oxygen, and halogens in the molecule suggests that it might form hydrogen bonds, affecting its solubility and reactivity. The size and shape of the molecule could influence its boiling and melting points .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study on a compound similar in structure to 3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide demonstrated its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting significant binding interactions with the receptor (Shim et al., 2002).

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Research on piperazine derivatives, related to the queried compound, showed promise in antimicrobial applications. The study synthesized and evaluated the antimicrobial activity of these derivatives against various bacterial and fungal strains, indicating potential use in developing potent antimicrobials (Patil et al., 2021).

Tritiation Studies

  • Tritiation for Research Purposes : A study focused on the synthesis of a compound structurally similar to the queried molecule through processes like iodination and tritiation. This research is crucial in labeling studies and for understanding molecular interactions, especially in cannabinoid receptor studies (Seltzman et al., 2002).

Polymer Synthesis

  • Synthesis of Ordered Polymers : Research involving piperazine, a component of the queried compound, was used in the synthesis of ordered polymers, indicating its role in advanced material science and engineering applications (Yu et al., 1999).

Antagonistic and Agonistic Properties

  • Antagonist and Agonist Studies : Investigations have been conducted on compounds structurally related to this compound, focusing on their properties as antagonists or agonists at receptors like the CB1 cannabinoid receptor (Landsman et al., 1997).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, it could be tested as a potential pharmaceutical or agrochemical. Researchers might also investigate its physical and chemical properties, or study its mechanism of action .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2F3N5O2S/c1-12-17(18(30-34-12)14-4-2-3-5-15(14)23)20(33)29-21(35)32-8-6-31(7-9-32)19-16(24)10-13(11-28-19)22(25,26)27/h2-5,10-11H,6-9H2,1H3,(H,29,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNGOOKYGOHXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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